1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride
CAS No.: 1423023-87-3
Cat. No.: VC3090113
Molecular Formula: C5H8ClF2N3O
Molecular Weight: 199.59 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423023-87-3 |
|---|---|
| Molecular Formula | C5H8ClF2N3O |
| Molecular Weight | 199.59 g/mol |
| IUPAC Name | 1-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride |
| Standard InChI | InChI=1S/C5H7F2N3O.ClH/c1-2(8)4-9-5(3(6)7)11-10-4;/h2-3H,8H2,1H3;1H |
| Standard InChI Key | CPOIRHXEQYKDOD-UHFFFAOYSA-N |
| SMILES | CC(C1=NOC(=N1)C(F)F)N.Cl |
| Canonical SMILES | CC(C1=NOC(=N1)C(F)F)N.Cl |
Introduction
The compound 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride is a synthetic organic molecule that incorporates a difluoromethyl group attached to a 1,2,4-oxadiazole ring, which is further linked to an ethan-1-amine moiety. This structure suggests potential applications in various fields, such as pharmaceuticals or agrochemicals, due to the presence of functional groups that can interact with biological targets.
Synthesis and Preparation
The synthesis of compounds like 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride typically involves several steps:
-
Formation of the 1,2,4-Oxadiazole Ring: This can be achieved through condensation reactions involving hydrazides and esters or acids.
-
Introduction of the Difluoromethyl Group: This might involve the use of difluoromethylating agents in a subsequent step.
-
Attachment of the Ethan-1-amine Moiety: This could be done through nucleophilic substitution or reductive amination reactions.
Potential Applications
Compounds with similar structures have been explored for various applications:
-
Pharmaceuticals: Oxadiazoles have been studied for their potential as inhibitors of enzymes or receptors.
-
Agrochemicals: They have been used in fungicides and other pesticides due to their ability to interact with biological targets.
| Application Area | Description |
|---|---|
| Pharmaceuticals | Potential inhibitors of enzymes or receptors. |
| Agrochemicals | Used in fungicides and pesticides due to biological activity. |
Research Findings and Challenges
While specific research findings on 1-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]ethan-1-amine hydrochloride are not available, studies on similar compounds highlight the importance of the difluoromethyl group in enhancing biological activity. Challenges in synthesizing such compounds include controlling the introduction of the difluoromethyl group and ensuring the stability of the final product.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume